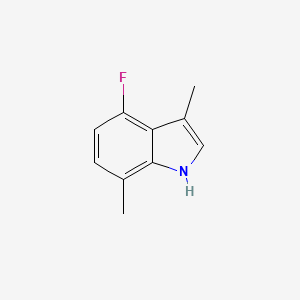

4-Fluoro-3,7-dimethylindole

Description

4-Fluoro-3,7-dimethylindole is a fluorinated indole derivative characterized by a fluorine atom at the 4-position and methyl groups at the 3- and 7-positions of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. The methyl groups contribute to steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and resistance to oxidative metabolism.

Properties

Molecular Formula |

C10H10FN |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

4-fluoro-3,7-dimethyl-1H-indole |

InChI |

InChI=1S/C10H10FN/c1-6-3-4-8(11)9-7(2)5-12-10(6)9/h3-5,12H,1-2H3 |

InChI Key |

WVWDBTDZDCKOEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C(=CN2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,7-dimethylindole typically involves the introduction of fluorine and methyl groups to the indole core. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organolithium reagent followed by cyclization. For instance, starting from 4-fluoro-3-nitrotoluene, the compound can be synthesized through a series of steps including nitration, diazotization, and bromination .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and green chemistry principles to enhance yield and reduce environmental impact. The use of biocatalysts and microbial fermentation has also been explored for the production of indole derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3,7-dimethylindole can undergo various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions such as halogenation, alkylation, and acylation.

Cycloaddition Reactions: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions:

Halogenation: Using reagents like Selectfluor for fluorination.

Alkylation and Acylation: Using alkyl halides and acyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Fluoro-3,7-dimethylindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3,7-dimethylindole involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and microbial growth . The fluorine and methyl groups can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Observations:

Substitution Position : Fluorine at the 4-position (vs. 7 in 7-fluoroindole) may alter electronic distribution and binding specificity.

Functional Groups: Ketones (in isatins) and pyridinyl moieties introduce polarity or basicity, contrasting with the nonpolar methyl groups in this compound.

Halogen Effects : Chlorine in 7-Chloro-3-(difluoromethyl)-1H-indole provides stronger electron withdrawal than fluorine, possibly enhancing reactivity but increasing toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.